3-Amino-4-(2,4-dimethylphenyl)butyric Acid
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Overview
Description
3-Amino-4-(2,4-dimethylphenyl)butyric Acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of butyric acid, featuring an amino group and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4-dimethylphenyl)butyric Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and malonic acid.
Condensation Reaction: The first step involves a condensation reaction between 2,4-dimethylbenzaldehyde and malonic acid in the presence of a base such as sodium ethoxide.
Reduction: The resulting product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,4-dimethylphenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3-Amino-4-(2,4-dimethylphenyl)butyric Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,4-dimethylphenyl)butyric Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and neurotransmission
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butyric Acid: Similar structure but with methoxy groups instead of methyl groups.
4-(Dimethylamino)butyric Acid: Contains a dimethylamino group instead of an amino group .
Uniqueness
3-Amino-4-(2,4-dimethylphenyl)butyric Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a dimethylphenyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-4-(2,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-10(9(2)5-8)6-11(13)7-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
CQNIDAOAIIXDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CC(=O)O)N)C |
Origin of Product |
United States |
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